

Tiemonium Iodide: A Comprehensive Physicochemical Profile for Drug Development Professionals

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An In-depth Technical Guide

Tiemonium iodide is a quaternary ammonium compound recognized for its potent antispasmodic properties.[1] Primarily utilized to alleviate muscle spasms in the gastrointestinal, biliary, and urinary tracts, its therapeutic efficacy is intrinsically linked to its physicochemical characteristics.[1][2] This document provides a detailed overview of the core physicochemical properties of **Tiemonium iodide**, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action through detailed signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical properties of an active pharmaceutical ingredient (API) like **Tiemonium iodide** are critical as they influence formulation design, manufacturing processes, and the drug's overall performance and bioavailability.[3][4] A summary of these key properties is presented below.

Data Summary



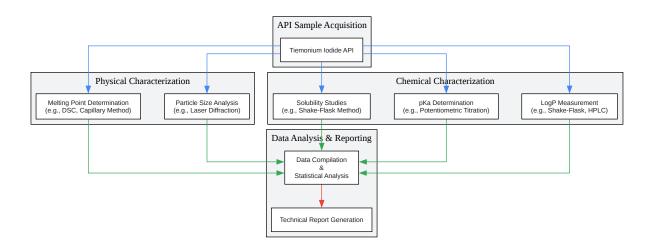
Property	Value	Source
Chemical Formula	C18H24INO2S	
Molecular Weight	445.36 g/mol	_
CAS Number	144-12-7	_
Appearance	Solid	_
Melting Point	189-191 °C	_
Water Solubility	0.00124 mg/mL	_
LogP	-1.2 to -1.6	_
pKa (Strongest Acidic)	12.82	_
pKa (Strongest Basic)	-3.8	_
Polar Surface Area	29.46 Ų	_

Experimental Protocols for Physicochemical Characterization

Standardized experimental protocols are essential for the accurate determination of the physicochemical properties of an API. While specific internal standard operating procedures may vary, the following outlines the general methodologies for key characterization experiments.

Workflow for API Physicochemical Characterization





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Caption: General experimental workflow for API physicochemical characterization.

Melting Point Determination

The melting point provides a crucial indication of a substance's purity.

- Methodology (Capillary Method): A small, finely powdered sample of **Tiemonium iodide** is
 packed into a capillary tube. The tube is placed in a calibrated melting point apparatus and
 heated at a controlled rate. The temperature range from which the substance first begins to
 melt to when it becomes completely liquid is recorded as the melting point range.
- Alternative (Differential Scanning Calorimetry DSC): DSC can also be used to determine
 the melting point by measuring the heat flow into the sample as a function of temperature.
 The peak of the endothermic transition corresponds to the melting point.



Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology (Shake-Flask Method): An excess amount of Tiemonium iodide is added to a
known volume of a specific solvent (e.g., water, buffers of varying pH). The mixture is
agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure
equilibrium is reached. The suspension is then filtered, and the concentration of the
dissolved Tiemonium iodide in the filtrate is determined using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis
Spectroscopy.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.

• Methodology (Shake-Flask Method): A pre-weighed amount of **Tiemonium iodide** is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the drug in both the n-octanol and water layers is measured, typically by HPLC or UV-Vis spectroscopy. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and helps predict the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration): A solution of **Tiemonium iodide** in water is titrated
with a standardized solution of a strong acid or base. The pH of the solution is monitored
using a calibrated pH meter as the titrant is added. The pKa is determined from the titration
curve, often as the pH at which the drug is half-ionized.

Mechanism of Action & Signaling Pathways

Tiemonium iodide functions as an antispasmodic agent primarily through its action as a muscarinic receptor antagonist. Its quaternary ammonium structure limits its ability to cross the



blood-brain barrier, thereby minimizing central nervous system side effects.

The drug exerts its therapeutic effect through multiple mechanisms:

- Competitive Antagonism of Muscarinic Receptors: Tiemonium iodide competitively blocks
 muscarinic acetylcholine receptors on the surface of smooth muscle cells. This prevents
 acetylcholine from binding and initiating the signaling cascade that leads to muscle
 contraction, resulting in muscle relaxation.
- Histamine H1 Receptor Affinity: It also demonstrates an affinity for histamine H1-receptors, contributing to its antispasmodic effects, though this interaction is weaker than its antagonism of cholinergic receptors.
- Membrane Stabilization: Tiemonium iodide has a membrane-stabilizing effect, which
 involves reinforcing the binding of calcium to membrane phospholipids. This action inhibits
 the release and availability of intracellular calcium ions (Ca2+), which are essential for
 muscle contraction.

Primary Signaling Pathway: Muscarinic Receptor Antagonism

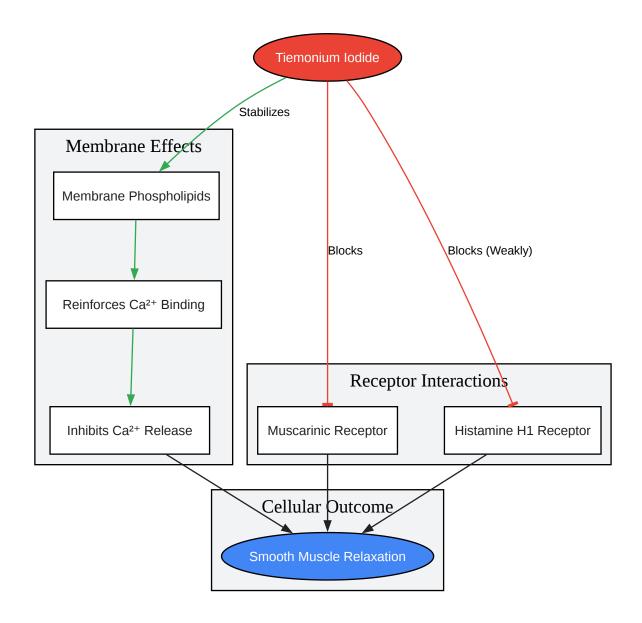


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Caption: **Tiemonium iodide** competitively blocks muscarinic receptors.

Comprehensive Mechanism of Action





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Caption: Multifaceted antispasmodic mechanism of Tiemonium iodide.

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